molecular formula C18H22N2O3 B5913793 N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913793
M. Wt: 314.4 g/mol
InChI Key: QCCMAEDLQZEBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as CHQ, is a synthetic compound that belongs to the family of quinolinecarboxamides. It has been widely studied for its potential use as an antimalarial drug due to its ability to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria. In addition to its antimalarial properties, CHQ has also been investigated for its potential use in treating other diseases such as cancer and autoimmune disorders.

Mechanism of Action

The exact mechanism of action of N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it is believed to inhibit the heme detoxification pathway in the parasite, leading to the accumulation of toxic heme and ultimately causing the death of the parasite. In addition, N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of Plasmodium falciparum, cancer cells, and autoimmune cells. In addition, N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its ability to inhibit the growth of Plasmodium falciparum, making it a useful tool for studying the biology of the parasite. In addition, N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have potential therapeutic applications in the treatment of cancer and autoimmune disorders, making it a promising candidate for drug development. However, one of the limitations of N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research is the development of more potent analogs of N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide for use as antimalarial drugs. Another area of research is the investigation of the potential therapeutic applications of N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in the treatment of cancer and autoimmune disorders. Additionally, the mechanism of action of N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, and further research is needed to elucidate its mode of action.

Synthesis Methods

The synthesis of N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 7-chloroheptylamine with 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The reaction is catalyzed by a base such as sodium hydroxide and is carried out in a solvent such as ethanol. The resulting product is purified by recrystallization to obtain pure N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide.

Scientific Research Applications

N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential use as an antimalarial drug. It has been shown to inhibit the growth of Plasmodium falciparum in vitro and in vivo. In addition, N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been investigated for its potential use in treating other diseases such as cancer and autoimmune disorders. N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of cancer cells and to modulate the immune system, making it a promising candidate for the treatment of these diseases.

properties

IUPAC Name

N-cycloheptyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-20-14-11-7-6-10-13(14)16(21)15(18(20)23)17(22)19-12-8-4-2-3-5-9-12/h6-7,10-12,21H,2-5,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCMAEDLQZEBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3CCCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644163
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cycloheptyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

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